molecular formula C13H13BrN4O3S B2681659 (5-bromopyridin-3-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone CAS No. 2034358-35-3

(5-bromopyridin-3-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2681659
CAS No.: 2034358-35-3
M. Wt: 385.24
InChI Key: MTHBTKNSFLAOFH-UHFFFAOYSA-N
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Description

(5-bromopyridin-3-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H13BrN4O3S and its molecular weight is 385.24. The purity is usually 95%.
BenchChem offers high-quality (5-bromopyridin-3-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-bromopyridin-3-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O3S/c1-17-3-2-16-13(17)22(20,21)11-7-18(8-11)12(19)9-4-10(14)6-15-5-9/h2-6,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHBTKNSFLAOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-bromopyridin-3-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structure, which combines a brominated pyridine with an azetidine linked to a sulfonamide. This combination suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

Structural Characteristics

The molecular formula of the compound is C13H13BrN4O3SC_{13}H_{13}BrN_{4}O_{3}S, with a molecular weight of 385.24 g/mol. Its structure features:

  • A brominated pyridine ring , which is known for its role in numerous biologically active compounds.
  • An azetidine ring that includes a sulfonyl group, enhancing the compound's reactivity and potential biological interactions.

Predicted Biological Activity

Using computational tools like the Prediction of Activity Spectra for Substances (PASS) program, researchers can forecast the biological activity of this compound based on its structural features. The predictions suggest potential applications in areas such as antimicrobial and anticancer therapies due to the presence of functional groups conducive to enzyme interactions and cellular uptake.

The synthesis of this compound can be achieved through multi-step organic synthesis techniques. A proposed synthetic route involves:

  • Formation of the azetidine ring.
  • Introduction of the sulfonyl group.
  • Bromination of the pyridine ring.

Understanding the mechanism of action is crucial for evaluating its therapeutic potential. Molecular docking studies can elucidate how this compound interacts with specific biological targets, providing insights into its pharmacodynamics and potential side effects.

Antimicrobial Activity

Research indicates that compounds similar to (5-bromopyridin-3-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone exhibit significant antimicrobial properties. For instance, derivatives containing imidazole rings have shown antifungal and antibacterial activities against various pathogens, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound can be inferred from studies on related structures. Compounds with similar scaffolds have demonstrated cytotoxic effects against human cancer cell lines, suggesting that this compound may also exhibit similar properties .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals varying degrees of biological activity:

Compound NameStructural FeaturesBiological Activity
5-BromopyridineBrominated pyridineModerate antimicrobial activity
Imidazole derivativesContains imidazole ringAntifungal and anticancer properties
Sulfonamide derivativesSulfonamide groupAntibacterial activity

The unique combination of these features in (5-bromopyridin-3-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone may lead to enhanced pharmacological effects compared to simpler analogs.

Case Studies and Experimental Findings

In vitro studies are essential for validating the predicted activities of this compound. For example, compounds with similar structures have been tested against various bacterial strains using methods such as the Minimum Inhibitory Concentration (MIC) assay. Preliminary results suggest that these compounds can inhibit bacterial growth effectively at relatively low concentrations .

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